molecular formula C11H8F3NO4 B13710747 4-[4-(Trifluoromethoxy)benzyl]oxazolidine-2,5-dione

4-[4-(Trifluoromethoxy)benzyl]oxazolidine-2,5-dione

Cat. No.: B13710747
M. Wt: 275.18 g/mol
InChI Key: BJOVJBLLXRZRRT-UHFFFAOYSA-N
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Description

4-[4-(Trifluoromethoxy)benzyl]oxazolidine-2,5-dione is a heterocyclic compound featuring a five-membered oxazolidine-2,5-dione core substituted with a benzyl group carrying a trifluoromethoxy (-OCF₃) group at the para position. This electron-withdrawing substituent significantly alters the compound’s electronic properties, solubility, and biological interactions compared to non-fluorinated analogs.

Key structural attributes include:

  • Oxazolidine-2,5-dione ring: Imparts rigidity and hydrogen-bonding capacity.
  • Trifluoromethoxybenzyl group: Enhances metabolic stability and lipophilicity, critical for pharmacokinetic optimization in drug design.

Properties

Molecular Formula

C11H8F3NO4

Molecular Weight

275.18 g/mol

IUPAC Name

4-[[4-(trifluoromethoxy)phenyl]methyl]-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C11H8F3NO4/c12-11(13,14)19-7-3-1-6(2-4-7)5-8-9(16)18-10(17)15-8/h1-4,8H,5H2,(H,15,17)

InChI Key

BJOVJBLLXRZRRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)OC(=O)N2)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Trifluoromethoxy)benzyl]oxazolidine-2,5-dione typically involves the reaction of 4-(trifluoromethoxy)benzyl bromide with oxazolidine-2,5-dione under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction mixture is stirred for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Trifluoromethoxy)benzyl]oxazolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions are common, where the trifluoromethoxy group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

4-[4-(Trifluoromethoxy)benzyl]oxazolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[4-(Trifluoromethoxy)benzyl]oxazolidine-2,5-dione involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituent(s) Key Properties/Activities Unique Features References
4-[2-(Trifluoromethyl)benzyl]oxazolidine-2,5-dione Trifluoromethyl (-CF₃) at ortho Enhanced electronic effects; potential antimicrobial activity Ortho substitution reduces steric hindrance compared to para analogs
4-(3-Chloro-4-fluorobenzyl)oxazolidine-2,5-dione Cl (meta), F (para) Dual halogenation improves antibacterial potency Synergistic halogen effects on target binding
4-(4-Nitrobenzyl)oxazolidine-2,5-dione Nitro (-NO₂) at para High reactivity in redox reactions; cytotoxic potential Nitro group facilitates electrophilic interactions
(S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione Hydroxyl (-OH) at para Improved solubility; antioxidant activity Hydrogen-bonding capacity enhances target specificity
4-(3-Bromobenzyl)oxazolidine-2,5-dione Bromo (-Br) at meta Heavy atom effect for crystallography; moderate bioactivity Bromine’s polarizability alters π-π stacking
(R)-4-[(R)-sec-Butyl]oxazolidine-2,5-dione Chiral sec-butyl group Stereospecific enzyme inhibition Chirality dictates metabolic pathways and toxicity

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups (e.g., -CF₃, -OCF₃, -NO₂): These groups enhance metabolic stability and membrane permeability. For instance, trifluoromethoxy analogs exhibit prolonged half-lives in vivo due to resistance to oxidative degradation .
  • Halogenated Derivatives (e.g., -F, -Cl, -Br) : Fluorine and chlorine improve target binding via halogen bonding, while bromine’s bulkiness may reduce solubility but enhance crystallinity for structural studies .

Stereochemical Influences

Chiral analogs like (R)-4-[(R)-sec-butyl]oxazolidine-2,5-dione demonstrate enantiomer-specific activities. For example, the (S)-enantiomer of 4-(4-hydroxybenzyl) derivatives shows higher antimicrobial efficacy than its (R)-counterpart due to optimized binding to bacterial ribosomes .

Medicinal Chemistry

  • Antimicrobial Activity : 4-(3-Chloro-4-fluorobenzyl) derivatives inhibit bacterial protein synthesis with MIC values <1 µg/mL against Staphylococcus aureus .
  • Anticancer Potential: Nitro-substituted analogs induce apoptosis in HeLa cells via ROS generation .

Material Science

  • Organic Electronics : Thiophene-containing derivatives (e.g., 4-(3-Thienyl)oxazolidine-2,5-dione) exhibit semiconducting properties useful in OLEDs .

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